molecular formula C6H12N2O3 B14009601 3-Methyl-2-[methyl(nitroso)amino]butanoic acid CAS No. 53358-08-0

3-Methyl-2-[methyl(nitroso)amino]butanoic acid

Cat. No.: B14009601
CAS No.: 53358-08-0
M. Wt: 160.17 g/mol
InChI Key: RHFMCUQTSKMCTD-UHFFFAOYSA-N
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Description

3-Methyl-2-[methyl(nitroso)amino]butanoic acid is an organic compound with a complex structure that includes a nitroso group, a methyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[methyl(nitroso)amino]butanoic acid can be achieved through several methods. One common approach involves the nitrosation of 3-methyl-2-amino butanoic acid using nitrosating agents such as sodium nitrite in an acidic medium. The reaction typically proceeds under mild conditions, with careful control of temperature and pH to ensure the formation of the desired nitroso compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[methyl(nitroso)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroso group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the nitroso group under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-[methyl(nitroso)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[methyl(nitroso)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-methylbutanoic acid: Similar structure but lacks the nitroso group.

    3-Methylbutanoic acid: Similar backbone but lacks the amino and nitroso groups.

    2-Methylbutanoic acid: Similar backbone with a different substitution pattern.

Uniqueness

3-Methyl-2-[methyl(nitroso)amino]butanoic acid is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-methyl-2-[methyl(nitroso)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(2)5(6(9)10)8(3)7-11/h4-5H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFMCUQTSKMCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301306
Record name 3-methyl-2-[methyl(nitroso)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53358-08-0
Record name NSC142290
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-2-[methyl(nitroso)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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